molecular formula C11H13NO B1177675 vps35 protein CAS No. 149769-26-6

vps35 protein

Katalognummer: B1177675
CAS-Nummer: 149769-26-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vps35 protein, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Parkinson's Disease

VPS35 mutations have been implicated in late-onset, autosomal dominant Parkinson's disease. Specific mutations, such as D620N, have been shown to segregate with the disease in familial cases . Research indicates that VPS35 deficiency can lead to the accumulation of α-synuclein, a hallmark of Parkinson's disease pathology. In rodent models, VPS35 deletion resulted in synaptic loss and visual deficits, suggesting a critical role in neuronal health .

Mechanisms:

  • α-Synuclein Accumulation: VPS35 interacts with α-synuclein and regulates its degradation pathways. VPS35 deficiency disrupts lysosomal function and promotes α-synuclein aggregation, contributing to neurodegeneration .
  • Lysosomal Function: VPS35 is involved in sorting receptors for lysosomal hydrolases, thus maintaining lysosomal integrity. Defects in this process can lead to increased α-synuclein levels and neuronal loss .

Therapeutic Targeting of VPS35

Given its role in neurodegeneration, VPS35 has emerged as a potential therapeutic target. Increasing VPS35 levels in animal models has shown promise in rescuing α-synuclein accumulation and reducing neurodegeneration . This suggests that enhancing VPS35 function could offer a novel strategy for treating Parkinson’s disease.

VPS35 in Cancer Biology

Recent studies have highlighted the role of VPS35 in tumor biology, particularly its involvement in cell proliferation and DNA replication processes.

Tumor Cell Proliferation

VPS35 has been shown to promote tumor cell proliferation by regulating the expression of minichromosome maintenance (MCM) proteins essential for DNA replication. In experiments with HeLa cells lacking VPS35, a significant reduction in MCM protein levels was observed, leading to decreased cell proliferation rates .

Key Findings:

  • Differential Protein Expression: iTRAQ-based proteomic analysis identified multiple proteins affected by VPS35 depletion, underscoring its regulatory role in cellular processes critical for cancer progression .
  • Cell Cycle Regulation: VPS35 knockout cells displayed altered cell cycle dynamics, indicating that VPS35 is crucial for maintaining genomic stability and proper cell cycle progression .

Interaction with Other Proteins

VPS35 interacts with various proteins involved in intracellular trafficking and degradation pathways:

  • HSC70: VPS35 interacts with heat shock cognate protein 70 (HSC70), promoting the sequestration of α-synuclein aggregates .
  • Parkin: Ubiquitination of VPS35 by parkin has been documented, linking it to mitochondrial function and endolysosomal pathways . This interaction suggests that VPS35 may also play a role in mitochondrial-derived vesicle formation.

Case Studies

StudyFindingsImplications
Nature Communications (2024)Demonstrated that VPS35 deficiency leads to synapse loss and visual deficits due to α-synuclein accumulationHighlights the potential of targeting VPS35 for therapeutic interventions in neurodegenerative diseases
Scientific Reports (2022)Identified differential expression of MCM proteins upon VPS35 depletion affecting cell proliferationSuggests that modulating VPS35 could influence cancer cell growth
Frontiers in Neurology (2019)Reviewed evidence linking VPS35 mutations to Parkinson's disease pathologySupports the development of therapies aimed at enhancing VPS35 function

Eigenschaften

CAS-Nummer

149769-26-6

Molekularformel

C11H13NO

Molekulargewicht

0

Synonyme

vps35 protein

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.